![molecular formula C11H14N2O2S B12686968 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol CAS No. 94087-78-2](/img/structure/B12686968.png)
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring, an amino group, and an ethanol moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves several steps. One common method includes the reaction of 1,2-benzisothiazole with formaldehyde and methylamine, followed by the addition of ethanol. The reaction conditions typically involve heating and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethanol moiety can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways, making it a valuable compound for therapeutic research .
Comparación Con Compuestos Similares
2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol can be compared with other similar compounds, such as:
2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol: This compound has a similar structure but with a butyl group instead of a methyl group, which may affect its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
94087-78-2 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-[1,2-benzothiazol-3-yloxymethyl(methyl)amino]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c1-13(6-7-14)8-15-11-9-4-2-3-5-10(9)16-12-11/h2-5,14H,6-8H2,1H3 |
Clave InChI |
NUJYXMDEPJKZDB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)COC1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



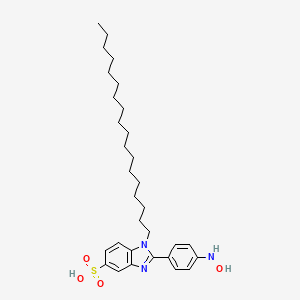

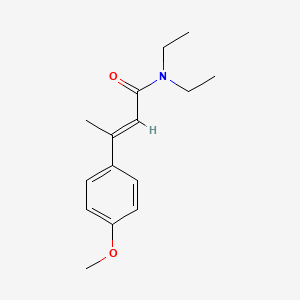
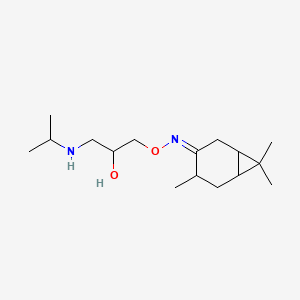


![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
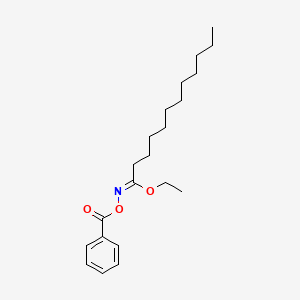
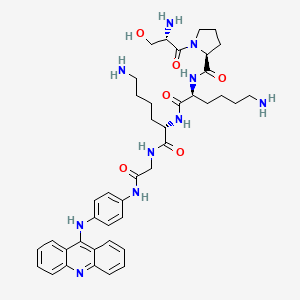
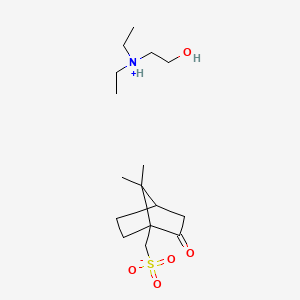

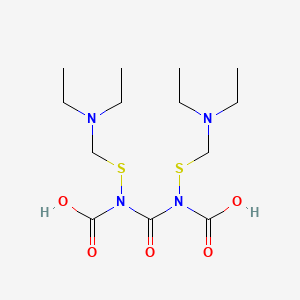
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
